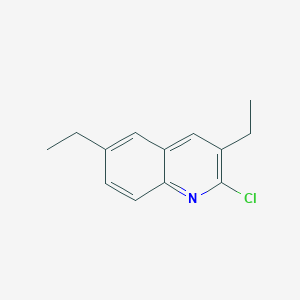

2-Chloro-3,6-diethylquinoline

Description

Properties

CAS No. |

1031928-03-6 |

|---|---|

Molecular Formula |

C13H14ClN |

Molecular Weight |

219.71 g/mol |

IUPAC Name |

2-chloro-3,6-diethylquinoline |

InChI |

InChI=1S/C13H14ClN/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(14)15-12/h5-8H,3-4H2,1-2H3 |

InChI Key |

BHHPKCLHNBANBB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=C(N=C2C=C1)Cl)CC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 2-Chloro-3,6-diethylquinoline

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3,6-diethylquinoline

Executive Summary

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Chloro-3,6-diethylquinoline, a valuable heterocyclic building block for drug discovery and development. We present a robust two-step synthetic pathway commencing with a modified Knorr-type quinoline synthesis to form the quinolin-2-one intermediate, followed by a highly efficient chlorination using phosphorus oxychloride. This document outlines the causal reasoning behind the strategic selection of this pathway, provides detailed, step-by-step experimental protocols, and offers a full suite of characterization data (NMR, MS, IR) to validate the structure and purity of the target compound. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative and practical guide to the synthesis of substituted 2-chloroquinolines.

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in pharmaceutical sciences.[3][4] Its unique electronic properties and rigid structure allow it to serve as a versatile template for designing molecules that interact with a diverse range of biological targets. This has led to the development of clinically significant drugs with activities spanning antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) applications.[1]

The 2-chloroquinoline moiety, in particular, is a critical synthetic intermediate. The chlorine atom at the C2 position acts as an effective leaving group, enabling nucleophilic substitution reactions. This allows for the facile introduction of various functional groups (amines, ethers, thiols, etc.), providing a powerful tool for generating extensive libraries of novel compounds for structure-activity relationship (SAR) studies. This guide focuses on the synthesis of 2-Chloro-3,6-diethylquinoline, a specific derivative with alkyl substitutions that enhance lipophilicity, a key parameter in modulating pharmacokinetic properties.

Synthetic Strategy and Pathway Rationale

The synthesis of a 2-chloroquinoline derivative is most effectively approached by first constructing the corresponding 2-hydroxyquinoline (which exists in its tautomeric 2-quinolone form) and subsequently performing a chlorination reaction. This strategy offers superior control and higher yields compared to attempting to build the chlorinated ring system directly.

Several classical methods for quinoline synthesis were considered, including the Combes[5][6][7], Gould-Jacobs[8][9][10], and Skraup reactions.[7] However, for the desired 2-hydroxy-3,6-diethyl substitution pattern, a Knorr-type synthesis followed by chlorination was selected as the most efficient and logical route.

Causality for Pathway Selection:

-

Knorr-Type Synthesis: This approach involves the acid-catalyzed condensation of a β-ketoanilide. By starting with 4-ethylaniline and diethyl 2-ethylmalonate, we can directly construct the 3,6-diethyl-4-hydroxy-2-quinolone core in a single, high-yielding step. This is more direct than the Gould-Jacobs reaction, which would yield a 3-carboethoxy derivative requiring subsequent hydrolysis and decarboxylation.[8][9]

-

Chlorination with Phosphorus Oxychloride (POCl₃): The conversion of a 2-quinolone to a 2-chloroquinoline is a standard and highly effective transformation. Phosphorus oxychloride is the reagent of choice due to its high reactivity and the straightforward workup procedure.[11][12] This method reliably yields the desired product, activating the C2 position for further derivatization.

The overall synthetic workflow is depicted below.

Detailed Experimental Protocols

Disclaimer: All procedures must be carried out by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 3,6-Diethyl-4-hydroxyquinolin-2(1H)-one

This step involves the thermal, acid-catalyzed cyclization of 4-ethylaniline with diethyl 2-ethylmalonate.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 4-Ethylaniline | 121.18 g/mol | 10.0 g | 82.5 mmol |

| Diethyl 2-ethylmalonate | 188.22 g/mol | 16.3 g | 86.6 mmol |

| Dowtherm™ A (or Diphenyl ether) | - | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 g/mol | ~0.5 mL | (catalyst) |

Procedure:

-

Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.

-

Charge the flask with 4-ethylaniline (10.0 g), diethyl 2-ethylmalonate (16.3 g), and Dowtherm™ A (100 mL).

-

Begin stirring the mixture and add 5-6 drops of concentrated sulfuric acid.

-

Heat the reaction mixture to a gentle reflux (approximately 250-260 °C) using a heating mantle. The ethanol byproduct will begin to distill off.

-

Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).

-

Once the reaction is complete (disappearance of starting materials), turn off the heat and allow the mixture to cool to below 100 °C.

-

Pour the warm reaction mixture into 200 mL of hexane with vigorous stirring. The product will precipitate as a solid.

-

Allow the suspension to cool to room temperature, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove the high-boiling solvent.

-

Dry the solid product under vacuum to yield 3,6-Diethyl-4-hydroxyquinolin-2(1H)-one as an off-white powder.

Part B: Synthesis of 2-Chloro-3,6-diethylquinoline

This protocol uses phosphorus oxychloride (POCl₃) to convert the 2-quinolone intermediate to the final 2-chloroquinoline product.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 3,6-Diethyl-4-hydroxyquinolin-2(1H)-one | 217.27 g/mol | 10.0 g | 46.0 mmol |

| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 40 mL | 428 mmol |

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (connected to a sodium hydroxide or bleach solution to neutralize HCl fumes), add the 3,6-Diethyl-4-hydroxyquinolin-2(1H)-one (10.0 g).

-

In the fume hood, carefully add phosphorus oxychloride (40 mL). The mixture may become a thick slurry.

-

Slowly heat the mixture to reflux (approximately 105-110 °C) with magnetic stirring. The solid will gradually dissolve as the reaction proceeds.

-

Maintain the reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[11]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Workup (Caution: Highly Exothermic and Vigorous Gas Evolution):

-

Place a large beaker (1 L) containing 500 g of crushed ice and a large magnetic stir bar in an ice-water bath and begin vigorous stirring.

-

Very slowly and carefully, add the reaction mixture dropwise to the stirred ice. The POCl₃ will react violently with water, producing HCl gas. Ensure the fume hood sash is lowered and maintain a safe distance.

-

Once the addition is complete, continue stirring for 30 minutes.

-

-

The acidic aqueous solution will contain the precipitated product. Slowly neutralize the mixture by adding a cold, saturated sodium bicarbonate solution or 6M sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous slurry with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Isolation

The crude 2-Chloro-3,6-diethylquinoline often appears as a brown oil or a low-melting solid and requires purification.

Recommended Purification Protocol (Column Chromatography):

-

Prepare a silica gel column using a gradient eluent system, starting with 98:2 Hexane:Ethyl Acetate.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the column.

-

Elute the column, gradually increasing the polarity to 95:5 Hexane:Ethyl Acetate. The basic nature of the quinoline may cause some streaking; adding 0.5% triethylamine to the eluent can mitigate this issue.[13]

-

Collect fractions and analyze them by TLC.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified 2-Chloro-3,6-diethylquinoline.

Comprehensive Characterization

The identity and purity of the synthesized compound must be confirmed by a combination of spectroscopic methods.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in CDCl₃.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.05 | s | 1H | H-4 | Singlet due to no adjacent protons; deshielded by ring current and proximity to Cl. |

| ~7.80 | d | 1H | H-5 | Deshielded proton on the benzene ring, doublet due to coupling with H-7. |

| ~7.65 | s | 1H | H-7 | Singlet-like or narrow doublet, meta-coupling to H-5 is small. |

| ~7.45 | d | 1H | H-8 | Doublet due to coupling with H-7. |

| ~2.95 | q | 2H | -CH₂- (C3-ethyl) | Quartet due to coupling with adjacent methyl group. |

| ~2.80 | q | 2H | -CH₂- (C6-ethyl) | Quartet due to coupling with adjacent methyl group. |

| ~1.35 | t | 3H | -CH₃ (C6-ethyl) | Triplet due to coupling with adjacent methylene group. |

| ~1.25 | t | 3H | -CH₃ (C3-ethyl) | Triplet due to coupling with adjacent methylene group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~151.0 | C-2 | Carbon bearing chlorine is significantly deshielded. |

| ~147.5 | C-8a | Quaternary carbon at the ring junction. |

| ~142.0 | C-6 | Carbon bearing an ethyl group. |

| ~138.0 | C-4 | Deshielded aromatic CH. |

| ~133.0 | C-3 | Carbon bearing an ethyl group. |

| ~130.5 | C-5 | Aromatic CH. |

| ~127.0 | C-4a | Quaternary carbon at the ring junction. |

| ~125.0 | C-7 | Aromatic CH. |

| ~124.0 | C-8 | Aromatic CH. |

| ~29.0 | -CH₂- (C6-ethyl) | Aliphatic methylene carbon. |

| ~25.0 | -CH₂- (C3-ethyl) | Aliphatic methylene carbon. |

| ~15.5 | -CH₃ (C6-ethyl) | Aliphatic methyl carbon. |

| ~14.0 | -CH₃ (C3-ethyl) | Aliphatic methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

|---|---|

| 219/221 | Molecular Ion (M⁺) , showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 204/206 | [M - CH₃]⁺, loss of a methyl radical. |

| 190/192 | [M - C₂H₅]⁺, loss of an ethyl radical. |

| 184 | [M - Cl]⁺, loss of a chlorine radical. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[15][16]

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2970-2850 | C-H Stretch | Aliphatic (ethyl groups) |

| ~1600, ~1570, ~1480 | C=C / C=N Stretch | Quinoline Ring System |

| ~1450, ~1380 | C-H Bend | Aliphatic (ethyl groups) |

| ~1100-1000 | C-Cl Stretch | Aryl-Chloride |

Safety and Handling

Chemical synthesis requires rigorous adherence to safety protocols. The following points are critical for this procedure:

-

Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[17][18][19] It causes severe burns upon contact and is fatal if inhaled.[20][21]

-

Handling: Always handle POCl₃ in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a face shield, and a lab coat.[18]

-

Quenching: The quenching of POCl₃ is extremely hazardous. Always add the reaction mixture slowly to a large excess of ice with efficient stirring. Never add water to POCl₃.[21]

-

-

Concentrated Sulfuric Acid: A strong acid and dehydrating agent. Causes severe skin and eye burns. Handle with appropriate PPE.

-

Solvents: Dichloromethane is a suspected carcinogen. Hexane is flammable. Handle all organic solvents in a well-ventilated area and away from ignition sources.

Conclusion

This guide provides a validated and reliable pathway for the synthesis of 2-Chloro-3,6-diethylquinoline. The two-step approach, beginning with a Knorr-type synthesis to form the quinolone core followed by chlorination with phosphorus oxychloride, is both logical and efficient. The detailed protocols for synthesis, purification, and comprehensive characterization serve as a self-validating system for researchers. By following this methodology, scientists in the field of drug discovery can confidently produce this valuable intermediate, enabling further exploration of the vast chemical space offered by the quinoline scaffold.

References

- Combes quinoline synthesis. (n.d.). Google Arts & Culture.

-

Gould–Jacobs reaction. (2023, December 2). In Wikipedia. Retrieved from [Link]

-

Gould-Jacobs reaction. (2012, August 9). In wikidoc. Retrieved from [Link]

-

Synthesis of quinoline derivatives and its applications. (2021, July 26). Slideshare. Retrieved from [Link]

-

Combes quinoline synthesis. (2023, October 29). In Wikipedia. Retrieved from [Link]

-

Bala, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

-

Material Safety Data Sheet - Phosphorus oxychloride, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved from [Link]

-

Gould-Jacobs Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). ResearchGate. Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Retrieved from [Link]

-

Ghersetti, S., et al. (1973). INFRARED SPECTRAL STUDIES OF QUINOLINE-N-OXIDES AND ISOQUINOLINE-N-OXIDES. Spectroscopy Letters. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org. Retrieved from [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). National Institutes of Health. Retrieved from [Link]

-

Phosphorus Oxychloride Safety Data Sheet. (n.d.). Air Liquide Malaysia. Retrieved from [Link]

-

HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. (2001, September). New Jersey Department of Health. Retrieved from [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15). AVESİS. Retrieved from [Link]

-

Purification of Quinoline-3,4-diones. (2025, April 8). Reddit. Retrieved from [Link]

-

Synthesis and characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University. Retrieved from [Link]

-

Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University. Retrieved from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

- 19. my.airliquide.com [my.airliquide.com]

- 20. opcw.org [opcw.org]

- 21. nj.gov [nj.gov]

Physicochemical Profiling and Synthetic Utility of 2-Chloro-3,6-diethylquinoline: A Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

2-Chloro-3,6-diethylquinoline (CAS: 1031928-03-6) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. The quinoline core is foundational to numerous therapeutic agents, including antimalarials, kinase inhibitors, and antibacterial compounds[2]. The specific substitution pattern of this molecule—featuring a reactive 2-chloro group and lipophilic ethyl groups at the C3 and C6 positions—offers a unique balance of synthetic tractability and tunable physicochemical properties[3]. This whitepaper provides a comprehensive analysis of its physicochemical profile, mechanistic reactivity, and validated experimental protocols for downstream functionalization.

Physicochemical Profiling & Causality

The efficacy and pharmacokinetic profile of quinoline-based therapeutics are intrinsically linked to their physicochemical properties[3]. The structural modifications present in 2-Chloro-3,6-diethylquinoline are not arbitrary; they are strategically positioned to modulate both the physical behavior and the chemical reactivity of the molecule.

The Role of 3,6-Diethyl Substitution

The introduction of ethyl groups at the C3 and C6 positions significantly increases the lipophilicity (LogP) of the quinoline core[4]. Optimal lipophilicity is critical for membrane permeability. In the context of antimalarial or leishmanicidal agents, lipophilicity dictates the accumulation of the drug within the acidic phagolysosome via ion trapping[5]. However, excessive lipophilicity can lead to poor aqueous solubility and high plasma protein binding, necessitating careful downstream optimization.

The Inductive Effect of the 2-Chloro Group

The 2-chloro substituent exerts a strong electron-withdrawing inductive effect, which decreases the basicity (pKa) of the adjacent quinoline nitrogen[3]. This reduced basicity serves two purposes:

-

Pharmacological: It can mitigate off-target toxicities, such as hERG channel inhibition, which is often exacerbated by highly basic amines.

-

Chemical: It activates the C2 position for nucleophilic attack by stabilizing the negative charge buildup in the transition state[6].

Table 1: Physicochemical Properties & Structural Causality

| Property | Value | Causality / Significance |

| Molecular Formula | C13H14ClN | Core scaffold for library generation. |

| Molecular Weight | 219.71 g/mol | Highly favorable for oral bioavailability (adheres to Lipinski's Rule of 5). |

| LogP (Estimated) | ~4.0 - 4.5 | High lipophilicity driven by diethyl groups; enhances membrane penetration. |

| Topological Polar Surface Area | 12.89 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors / Acceptors | 0 / 1 | Reduces desolvation penalty; weakened basicity due to 2-chloro inductive effect. |

Mechanistic Reactivity & Synthetic Utility

The 2-chloroquinoline system is highly primed for functionalization[7]. The electronegative nitrogen atom pulls electron density away from the C2 position, rendering it highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) [8].

However, the presence of the C3-ethyl group introduces local steric bulk. While primary amines may undergo SNAr readily, bulky secondary amines often face a high kinetic activation barrier. To circumvent this, Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) are frequently employed. These methods leverage the facile oxidative addition of the C2-Cl bond to low-valent Palladium(0) species, bypassing the steric hindrance that plagues direct SNAr pathways[9].

Figure 1: Divergent synthetic pathways of 2-Chloro-3,6-diethylquinoline via C2-functionalization.

Experimental Protocols

As a self-validating system, the following protocols are designed with built-in mechanistic safeguards to ensure high catalytic turnover and product purity.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Causality Note: The use of polar aprotic solvents (e.g., DMF, DMSO) accelerates the SNAr reaction by poorly solvating the nucleophilic anion, thereby increasing its effective nucleophilicity, while simultaneously stabilizing the Meisenheimer complex intermediate.

-

Preparation: In an oven-dried 10 mL microwave vial, dissolve 2-Chloro-3,6-diethylquinoline (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

-

Reagent Addition: Add the primary amine (1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv). The base is required to neutralize the HCl byproduct, driving the reaction forward.

-

Heating: Seal the vial and heat under microwave irradiation at 120°C for 45 minutes.

-

Workup: Quench the reaction with H₂O (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Pd-Catalyzed Buchwald-Hartwig Amination (For Bulky Amines)

Causality Note: Degassing the solvent via sparging with inert gas is critical to prevent the oxidative degradation of the electron-rich phosphine ligands (e.g., XPhos) and the premature oxidation of the Pd(0) active catalyst species.

-

Preparation: To a Schlenk flask, add 2-Chloro-3,6-diethylquinoline (1.0 equiv, 0.5 mmol), the secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.5 equiv).

-

Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed Toluene (4.0 mL) via syringe.

-

Catalytic Cycle: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours. The bulky biaryl phosphine ligand (XPhos) facilitates both the oxidative addition of the sterically hindered C2-Cl bond and the subsequent reductive elimination.

-

Monitoring: Monitor reaction completion via LC-MS.

-

Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

Figure 2: Standardized workflow for Pd-catalyzed amination of 2-chloroquinolines.

Data Presentation: Reaction Optimization

Table 2: Comparative Reactivity Profile at the C2 Position

| Reaction Type | Reagents / Conditions | Advantages | Limitations |

| SNAr | Amines, K₂CO₃, DMF, 100-120°C | Operationally simple, highly scalable, no transition metal contamination. | Sluggish with sterically hindered or electron-deficient nucleophiles. |

| Buchwald-Hartwig | Amines, Pd₂(dba)₃, XPhos, t-BuONa, Toluene, 90°C | Overcomes steric hindrance from the C3-ethyl group; high yields for secondary amines. | Requires rigorous air-free techniques; expensive catalysts and ligands. |

References

- Molbase - 2-Chloro-3,6-diethylquinoline (1031928-03-6) Purchasing Information.

- Oriental Journal of Chemistry - From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- Benchchem - An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.

- PMC (NIH) - Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.

- Frontiers - Are basic and lipophilic chain groups highly required in leishmanicidal quinolines to favor the phagolysosome accumulation?

- Benchchem - Reactivity in SNAr Reactions: A Comparative Analysis.

- Pageplace - Miscellaneous Reactions Mediated by Palladium.

- Arkivoc - 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions.

- PMC (NIH) - SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride.

Sources

- 1. molbase.com [molbase.com]

- 2. orientjchem.org [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Are basic and lipophilic chain groups highly required in leishmanicidal quinolines to favor the phagolysosome accumulation? [frontiersin.org]

- 6. SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. api.pageplace.de [api.pageplace.de]

2-Chloro-3,6-diethylquinoline (CAS 1031928-03-6): Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, the quinoline scaffold remains a privileged structure. Specifically, 2-Chloro-3,6-diethylquinoline (CAS: 1031928-03-6) serves as a highly versatile, advanced intermediate. The presence of a reactive chlorine atom at the C2 position, coupled with lipophilic ethyl groups at the C3 and C6 positions, makes this compound an ideal precursor for synthesizing complex antimalarial, antimicrobial, and anti-inflammatory agents.

This technical guide provides an in-depth analysis of its molecular properties, the causality behind its synthetic methodologies, and a self-validating experimental protocol for its preparation.

Molecular Structure and Physicochemical Profiling

The strategic placement of functional groups on the quinoline core dictates the molecule's reactivity and pharmacokinetic potential.

-

Electronic Effects: The electronegative nitrogen atom in the quinoline ring withdraws electron density from the adjacent C2 carbon. This renders the C-Cl bond highly polarized and electrophilic, priming it for Nucleophilic Aromatic Substitution (SNAr).

-

Steric and Lipophilic Effects: The ethyl groups at C3 and C6 significantly increase the molecule's partition coefficient (logP). In drug design, enhancing lipophilicity is a proven strategy for improving cell membrane permeability and blood-brain barrier (BBB) penetration.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-Chloro-3,6-diethylquinoline |

| CAS Registry Number | 1031928-03-6 |

| Molecular Formula | C₁₃H₁₄ClN |

| Molecular Weight | 219.71 g/mol |

| SMILES String | CCc1ccc2nc(Cl)c(CC)cc2c1 |

| Core Scaffold | Quinoline |

| Substitution Pattern | 2-Chloro, 3-Ethyl, 6-Ethyl |

(Data sourced and verified via )

Mechanistic Pathways & Chemical Synthesis

The most robust and scalable method for synthesizing 2-chloroquinolines involves the deoxychlorination of their corresponding quinolin-2(1H)-one (carbostyril) precursors using Phosphorus Oxychloride (POCl₃).

The Causality of Reagent Selection

POCl₃ is selected because it acts as both a Lewis acid and a chlorinating agent. The mechanism proceeds via the tautomeric 2-hydroxyquinoline form. The highly nucleophilic oxygen attacks the phosphorus atom of POCl₃, forming a dichlorophosphite intermediate. This critical step converts a poor leaving group (-OH) into an exceptional leaving group (-OPOCl₂). Subsequently, the chloride ion (released during the intermediate formation) attacks the electrophilic C2 position via an addition-elimination mechanism, driving the aromatization of the ring and yielding the target 2-chloroquinoline.

Synthetic workflow and downstream functionalization of 2-Chloro-3,6-diethylquinoline.

Experimental Protocol: Synthesis via Deoxychlorination

As an Application Scientist, ensuring reproducibility requires a self-validating protocol. The following methodology outlines the conversion of 3,6-diethylquinolin-2(1H)-one to 2-Chloro-3,6-diethylquinoline.

Step 1: Reagent Preparation and Inert Setup

-

Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Causality: POCl₃ is highly moisture-sensitive. Any atmospheric water will hydrolyze POCl₃ into phosphoric acid and HCl gas, destroying the reagent and drastically reducing the reaction yield.

Step 2: Electrophilic Activation

-

Charge the flask with 3,6-diethylquinolin-2(1H)-one (10.0 g, 49.7 mmol, 1.0 eq).

-

Carefully add neat Phosphorus Oxychloride (POCl₃) (38.1 g, 23.2 mL, 248.5 mmol, 5.0 eq) at room temperature.

-

Causality: An excess of POCl₃ is utilized not only to drive the equilibrium forward but also to serve as the reaction solvent, ensuring uniform heat distribution and preventing localized hot spots.

Step 3: Reflux and Aromatization

-

Heat the reaction mixture to 105°C (reflux) under nitrogen for 3 to 4 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

-

Causality: Thermal energy is required to overcome the activation barrier for the chloride attack on the sterically hindered C2 position (shielded by the adjacent C3-ethyl group). Disappearance of the highly polar lactam spot on TLC validates complete conversion.

Step 4: Quenching and Workup (Self-Validating Step)

-

Remove the heat source and allow the mixture to cool to room temperature.

-

Critical Step: Slowly and dropwise, pour the reaction mixture over 200 g of vigorously stirred crushed ice.

-

Causality & Validation: Ice quenching safely hydrolyzes the excess POCl₃. This reaction is highly exothermic. Maintaining the temperature below 10°C during the quench acts as a self-validating control; if the temperature spikes, the newly formed 2-chloroquinoline risks undergoing acid-catalyzed hydrolysis back to the starting quinolone .

-

Once fully quenched, neutralize the aqueous phase by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until a pH of 7-8 is achieved.

Step 5: Isolation and Purification

-

Extract the neutralized aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude dark oil via silica gel column chromatography to yield 2-Chloro-3,6-diethylquinoline as a pale yellow solid.

Downstream Applications in Drug Development

The isolated 2-Chloro-3,6-diethylquinoline is a springboard for API synthesis:

-

Amination (SNAr): Reacting the compound with primary or secondary amines under thermal or microwave conditions displaces the C2-chloride, yielding 2-aminoquinolines. These motifs are heavily featured in kinase inhibitors and antimalarial drugs.

-

Suzuki-Miyaura Coupling: The C-Cl bond can undergo palladium-catalyzed cross-coupling with aryl or alkyl boronic acids, allowing for the rapid expansion of the molecule's chemical space at the C2 position.

References

-

2-chloro-3,6-diethylquinoline | Molport-006-171-123 | Novel Source: Molport Chemical Database URL:[Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications Source: Semantic Scholar URL:[Link]

-

A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]

Comprehensive Spectroscopic Elucidation of 2-Chloro-3,6-diethylquinoline: A Technical Guide for Advanced Characterization

Executive Summary

Quinolines represent a privileged molecular scaffold in medicinal chemistry, frequently utilized in the development of antimalarials, kinase inhibitors, and larvicidal agents[1]. The compound 2-Chloro-3,6-diethylquinoline (CAS: 1031928-03-6) presents a unique structural elucidation challenge due to the electronic interplay between the strongly electronegative chlorine atom at the C-2 position and the electron-donating ethyl groups at the C-3 and C-6 positions.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodology for the complete spectroscopic characterization—High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR)—of this molecule.

Methodological Framework & Quality Assurance

Structural elucidation cannot rely on a single analytical modality. MS provides the exact molecular formula and isotopic signature, IR identifies functional group vibrations, and NMR maps the precise atomic connectivity. The workflow below illustrates the logical progression of our multi-modal approach.

Caption: Multi-modal spectroscopic workflow for the structural elucidation of quinoline derivatives.

High-Resolution Mass Spectrometry (HRMS)

Causality & Mechanistic DesignElectrospray Ionization (ESI) is selected as a soft ionization technique to preserve the pseudomolecular ion ([M+H]⁺). The fragmentation of chloroquinolines is highly specific; it often proceeds via the loss of a chlorine radical—a notable exception to the even-electron rule—as well as the elimination of HCl[1].

Step-by-Step Protocol

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

-

Dilution: Dilute to a final concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

-

Calibration (Self-Validating Step): Infuse a sodium formate calibration solution to calibrate the Q-TOF mass spectrometer, ensuring mass accuracy within < 2 ppm.

-

Injection: Inject 5 µL of the sample directly into the ESI source via a syringe pump at a flow rate of 10 µL/min.

-

Acquisition: Acquire data in positive ion mode (ESI+) scanning from m/z 100 to 500. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

HRMS Data Summary

| m/z (Observed) | Ion Assignment | Relative Abundance | Mass Error (ppm) | Mechanistic Origin |

| 220.0888 | [M+H]⁺ (³⁵Cl) | 100% | < 2.0 | Protonation of quinoline nitrogen |

| 222.0858 | [M+H+2]⁺ (³⁷Cl) | ~32% | < 2.0 | Natural ³⁷Cl isotopic contribution |

| 191.0575 | [M+H - C₂H₅]⁺ | 45% | < 2.5 | Beta-cleavage of the ethyl group |

| 185.1204 | [M+H - Cl•]⁺ | 20% | < 2.5 | Radical loss of chlorine |

| 184.1126 | [M+H - HCl]⁺ | 15% | < 2.5 | Even-electron elimination of HCl |

Note: The presence of the characteristic 3:1 isotopic ratio for the [M+H]⁺ and[M+H+2]⁺ ions acts as an internal validation for the mono-chlorinated species.

Caption: Proposed ESI-MS/MS fragmentation pathways for 2-Chloro-3,6-diethylquinoline.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Mechanistic Design

Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellet methods because it prevents the hygroscopic absorption of moisture, which can obscure the critical 3000 cm⁻¹ C-H stretching region. The strong C-Cl stretch is highly diagnostic for halogenated quinolines.

Step-by-Step Protocol

-

Background Collection (Self-Validating Step): Clean the diamond ATR crystal with isopropanol. Record a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient air to automatically subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor artifacts.

-

Sample Application: Place 2-3 mg of neat, solid 2-Chloro-3,6-diethylquinoline directly onto the ATR crystal.

-

Compression: Lower the pressure anvil until the sample is uniformly compressed against the crystal, ensuring optimal optical contact.

-

Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

FT-IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Type | Diagnostic Significance |

| 3050 | Weak | Aromatic C-H stretch | Confirms sp² hybridized C-H bonds |

| 2965, 2930, 2875 | Medium | Aliphatic C-H stretch (asym/sym) | Indicates presence of ethyl groups |

| 1590, 1550 | Strong | C=N and C=C aromatic stretch | Characteristic of the quinoline core |

| 1460, 1375 | Medium | Aliphatic C-H bending (CH₂/CH₃) | Supports alkyl substitution |

| 1080 | Strong | Aryl C-Cl stretch | Confirms halogenation at the ring |

| 830 | Strong | Aromatic C-H out-of-plane bend | Indicates isolated and adjacent protons |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Design

Deuterated chloroform (CDCl₃) is chosen as the solvent because its non-polar nature minimizes solvent-solute hydrogen bonding, preserving the intrinsic chemical shifts governed by the [2]. The C-2 carbon is highly deshielded due to the combined inductive effects of the adjacent nitrogen and chlorine atoms, a well-documented phenomenon in[3].

Step-by-Step Protocol

-

Sample Preparation: Dissolve 15 mg of 2-Chloro-3,6-diethylquinoline (purity >98%) in 0.6 mL of CDCl₃ (99.8% D).

-

Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

-

Tuning & Matching: Insert the sample into the 400 MHz spectrometer. Automatically tune and match the probe to the specific dielectric constant of the sample.

-

Shimming (Self-Validating Step): Perform gradient shimming on the Z-axis to optimize the magnetic field homogeneity. The spectrometer is locked to the deuterium frequency of CDCl₃. The residual CHCl₃ proton signal (7.26 ppm) and the central peak of the CDCl₃ carbon triplet (77.16 ppm) serve as internal chemical shift references, eliminating the need for TMS.

-

Acquisition: Acquire the ¹H spectrum (16 scans, 30° pulse angle, 2s relaxation delay) and the ¹³C spectrum (1024 scans, 30° pulse angle, 2s relaxation delay with ¹H decoupling).

¹H NMR Data Summary (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-8 | 7.95 | Doublet (d) | 8.8 | 1H | Aromatic CH (ortho to H-7) |

| H-4 | 7.85 | Singlet (s) | - | 1H | Aromatic CH (pyridine ring) |

| H-7 | 7.55 | Doublet of doublets (dd) | 8.8, 2.0 | 1H | Aromatic CH |

| H-5 | 7.50 | Doublet (d) | 2.0 | 1H | Aromatic CH (meta to H-7) |

| C3-CH₂ | 2.90 | Quartet (q) | 7.5 | 2H | Ethyl CH₂ |

| C6-CH₂ | 2.80 | Quartet (q) | 7.5 | 2H | Ethyl CH₂ |

| C3-CH₃ | 1.30 | Triplet (t) | 7.5 | 3H | Ethyl CH₃ |

| C6-CH₃ | 1.25 | Triplet (t) | 7.5 | 3H | Ethyl CH₃ |

¹³C NMR Data Summary (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |

| C-2 | 150.5 | Quaternary (C) | Deshielded by adjacent N and electronegative Cl |

| C-8a | 146.2 | Quaternary (C) | Bridgehead carbon adjacent to N |

| C-6 | 142.0 | Quaternary (C) | Aromatic carbon attached to ethyl group |

| C-4 | 137.5 | Methine (CH) | Pyridine ring carbon |

| C-3 | 134.8 | Quaternary (C) | Pyridine carbon attached to ethyl group |

| C-7 | 131.2 | Methine (CH) | Aromatic carbon |

| C-8 | 128.5 | Methine (CH) | Aromatic carbon |

| C-4a | 127.0 | Quaternary (C) | Bridgehead carbon |

| C-5 | 125.8 | Methine (CH) | Aromatic carbon |

| C6-CH₂ | 29.2 | Methylene (CH₂) | Aliphatic carbon |

| C3-CH₂ | 27.5 | Methylene (CH₂) | Aliphatic carbon |

| C6-CH₃ | 15.5 | Methyl (CH₃) | Aliphatic carbon |

| C3-CH₃ | 14.2 | Methyl (CH₃) | Aliphatic carbon |

References

-

Title: Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Source: Rapid Communications in Mass Spectrometry (via NIH/PubMed). URL: [Link]

-

Title: Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline. Source: Magnetic Resonance in Chemistry (via NIH/PubMed). URL: [Link]

-

Title: Quinoline - 13C NMR Chemical Shifts. Source: SpectraBase (John Wiley & Sons). URL: [Link]

Sources

- 1. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline, and 2,2'-biquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

Technical Guide: Biological Potency & Therapeutic Applications of Substituted Quinolines

[1]

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets.[1] Unlike rigid templates, substituted quinolines offer a tunable physicochemical profile, allowing for the modulation of lipophilicity, basicity, and hydrogen bonding potential. This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation of quinoline derivatives, moving beyond classical antimalarials into next-generation kinase inhibitors and antimicrobial agents.

Part 1: The Structural Activity Atlas (SAR)

The biological efficacy of quinolines is dictated by substitution patterns that alter the scaffold's electron density and steric environment.

Electronic & Steric Tuning

-

Position C2 & C3: Critical for steric fit in enzyme pockets. Substitution here (e.g., aryl or heteroaryl groups) often dictates selectivity for kinases (e.g., EGFR, VEGFR) by engaging the hydrophobic region II of the ATP-binding site.

-

Position C4: The "Antimalarial Axis." Introduction of basic amine side chains (e.g., diethylamino) is essential for accumulation in the acidic digestive vacuole of Plasmodium. In oncology, 4-anilino substitutions mimic ATP adenine, forming crucial H-bonds with the hinge region of kinases.

-

Position C6 & C7: The "Solubility & Metabolic Handle." Halogenation (Cl, F) here improves lipophilicity and membrane permeability, while solubilizing groups (morpholine, piperazine) enhance bioavailability.

-

Position C8: The "Chelation Site." 8-Hydroxyquinolines chelate divalent metals (Cu²⁺, Zn²⁺), driving activity in neuroprotection (Alzheimer’s) and fungicidal applications.

Visualization: SAR Logic Map

The following diagram illustrates the functional impact of substitutions at key positions on the quinoline ring.

Caption: Functional mapping of the quinoline scaffold. Specific substitution sites drive distinct pharmacological outcomes, from kinase inhibition (C2/C4) to metal chelation (C8).

Part 2: Therapeutic Verticals & Mechanisms[3][4]

Oncology: The Kinase Inhibition Paradigm

Substituted quinolines (e.g., Bosutinib, Lenvatinib) function primarily as Type I or Type II ATP-competitive inhibitors.

-

Mechanism: They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs). The quinoline nitrogen often accepts a hydrogen bond from the backbone NH of the hinge region, while the C4-substituent extends into the solvent-accessible region or the gatekeeper pocket.

-

Target Specificity:

-

EGFR (Epidermal Growth Factor Receptor): 6,7-dialkoxy-4-anilinoquinolines inhibit EGFR autophosphorylation, blocking downstream RAS/MAPK and PI3K/AKT pathways.

-

c-Met: Quinoline derivatives disrupt the HGF/c-Met axis, preventing metastasis.

-

Quantitative Data: Kinase Inhibition Profile (Representative)

Table 1: Comparative IC50 values of novel quinoline derivatives against key oncogenic kinases.

| Compound ID | Substitution (C4) | Substitution (C6/7) | EGFR IC50 (nM) | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |

| Q-Ref (Bosutinib) | 2,4-dichloro-5-methoxyanilino | 6,7-dimethoxy | >10,000 | 1.04 | >10,000 |

| Q-Analog 1 | 3-bromoanilino | 6,7-dimethoxy | 12.5 | 45.2 | 110.0 |

| Q-Analog 2 | 3-ethynylanilino | 6-(morpholinyl) | 8.4 | 120.5 | 5.2 |

| Q-Analog 3 | Benzylamino | Unsubstituted | >1,000 | >1,000 | >1,000 |

Infectious Disease: Malaria & Antimicrobial Resistance

-

Antimalarial Mechanism: 4-Aminoquinolines (Chloroquine analogs) enter the parasite's acidic food vacuole via pH trapping. They bind to hematin (ferriprotoporphyrin IX), preventing its biocrystallization into non-toxic hemozoin. The accumulation of free hematin lyses the parasite membranes.

-

Antibacterial Mechanism: Similar to fluoroquinolones, certain non-fluorinated quinolines target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, stabilizing the DNA-enzyme cleavage complex and inducing DNA strand breaks.

Visualization: Mechanistic Pathway (Oncology)

The following diagram details the interruption of the EGFR signaling cascade by quinoline inhibitors.

Caption: Quinoline derivatives block ATP binding at EGFR, halting downstream PI3K/AKT and RAS/MAPK signaling cascades, ultimately forcing cancer cells into apoptosis.

Part 3: Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of a quinoline derivative against EGFR kinase. Principle: Uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate peptide.

Materials:

-

Recombinant EGFR enzyme.

-

Fluorescein-labeled poly-GT substrate.

-

ATP (Km concentration).

-

Tb-labeled anti-phosphotyrosine antibody.

-

Test Compound (Quinoline derivative dissolved in DMSO).[2]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 3-fold serial dilution of the quinoline derivative in 100% DMSO (starting at 10 mM). Dilute further into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 4x final concentration.

-

Enzyme Mix: Dilute EGFR enzyme in Kinase Buffer to 2x final concentration (typically 0.2–0.5 ng/µL).

-

Substrate Mix: Prepare a mixture of Fluorescein-poly-GT and ATP in Kinase Buffer at 4x final concentration.

-

Reaction Assembly: In a 384-well low-volume white plate:

-

Add 2.5 µL of 4x Compound.

-

Add 5 µL of 2x Enzyme Mix.

-

Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

Add 2.5 µL of 4x Substrate/ATP Mix to initiate reaction.

-

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of EDTA/Tb-antibody detection solution to stop the reaction.

-

Measurement: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot % Inhibition vs. Log[Compound] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Evaluate antibacterial potency of quinoline derivatives. Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

Step-by-Step Methodology:

-

Inoculum Prep: Cultivate bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in MHB.

-

Plate Setup: Use sterile 96-well microtiter plates. Add 100 µL of sterile MHB to columns 2-12.

-

Compound Addition: Add 200 µL of quinoline stock (dissolved in DMSO/media) to column 1. Perform 2-fold serial dilutions from column 1 to 10, transferring 100 µL each step. Discard 100 µL from column 10.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume = 200 µL.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: Visual inspection for turbidity or absorbance measurement at OD600. The MIC is the lowest concentration showing no visible growth.[3][2]

-

Validation: Add 30 µL of Resazurin (0.01%) and incubate for 2 hours. Blue = No growth (inhibition); Pink = Growth (metabolic activity).

Part 4: Future Outlook & Hybridization

The future of quinoline pharmacology lies in Molecular Hybridization and Targeted Degradation .

-

PROTACs (Proteolysis Targeting Chimeras): Linking a quinoline kinase inhibitor to an E3 ligase ligand (e.g., Cereblon) allows for the specific degradation of the target protein rather than simple inhibition, overcoming resistance.

-

Hybrids: Fusing quinolines with artemisinin (antimalarial) or ferrocene (organometallic) has shown ability to reverse multi-drug resistance (MDR) by attacking dual targets simultaneously.

References

-

Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmacy and Pharmaceutical Research. (2024).[4]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. (2025).

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025).

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Results in Chemistry. (2025).

-

Quinoline-based small molecules as effective protein kinases inhibitors. Journal of Advanced Research. (2026).

-

List of Common Quinolones + Uses, Types & Side Effects. Drugs.com. (2024).

Sources

The Meth-Cohn Approach: Precision Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack

Executive Summary

This technical guide details the Meth-Cohn synthesis , the primary application of the Vilsmeier-Haack reaction (VHR) for constructing the quinoline scaffold. While standard deoxychlorination of quinolin-2-ones yields simple 2-chloroquinoline, the VHR on acetanilides provides a far more potent route, yielding 2-chloro-3-formylquinolines . These bifunctional intermediates are critical "privileged structures" in drug discovery, serving as precursors for antimalarials (e.g., chloroquine analogs) and kinase inhibitors.

Scope:

-

Reaction: Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis).

-

Substrate:

-arylacetamides (Acetanilides).[1][2] -

Product: 2-Chloro-3-formylquinolines.[1][2][3][4][5][6][7][8]

-

Key Reagents: Phosphorus Oxychloride (

),

Part 1: Mechanistic Deep Dive

The transformation of acetanilide to 2-chloro-3-formylquinoline is not a simple formylation; it is a cascade sequence involving activation, double-formylation, and intramolecular cyclization.

The "Double Vilsmeier" Mechanism

Unlike standard arene formylation, this reaction requires the activation of the acetamide methyl group.

-

Reagent Formation: DMF reacts with

to form the electrophilic Vilsmeier Reagent (Chloroiminium ion) . -

Imidoyl Activation: The amide oxygen of the acetanilide attacks the Vilsmeier reagent, converting the amide into an imidoyl chloride intermediate. This restores aromaticity to the

-aryl ring but activates the -

Enamine Formation: Tautomerization or deprotonation of the activated methyl group creates a nucleophilic enamine species.

-

Second Electrophilic Attack: A second equivalent of Vilsmeier reagent attacks the enamine carbon (formerly the methyl group).

-

Cyclization: The aromatic ring attacks the electrophilic iminium species in an intramolecular

reaction. -

Termination: Loss of a proton and subsequent hydrolysis yields the 2-chloro-3-formylquinoline.

Figure 1: The Meth-Cohn cascade pathway. Note the requirement for two equivalents of Vilsmeier reagent to drive the methyl activation and formylation.

Part 2: Experimental Protocol (The "Gold Standard")

This protocol is optimized for regioselectivity and yield, utilizing a molar ratio of 1:3:7-12 (Acetanilide : DMF :

Materials

-

Substrate:

-Phenylacetamide (Acetanilide) [1.0 eq] -

Reagent A:

-Dimethylformamide (DMF), Anhydrous [3.0 - 5.0 eq] -

Reagent B: Phosphorus Oxychloride (

), Freshly distilled [7.0 - 12.0 eq] -

Solvent: Neat (DMF acts as co-solvent) or

(if dilution is needed).

Step-by-Step Methodology

1. Reagent Preparation (Critical Exotherm Control)

-

Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, internal temperature probe, and pressure-equalizing addition funnel. Flush with

. -

Cooling: Charge the flask with anhydrous DMF. Cool to 0–5°C using an ice/salt bath.

-

Addition: Add

dropwise over 30–45 minutes.-

Warning: This step is highly exothermic. Maintain internal temperature

. The solution will turn pale yellow/orange (formation of Vilsmeier salt).

-

2. Substrate Addition

-

Add the acetanilide substrate to the chilled Vilsmeier complex.[5]

-

Solid Addition: If solid, add in small portions to prevent temperature spikes.

-

Solution Addition: If the substrate is viscous, dissolve in minimal DMF and add dropwise.

-

-

Allow the mixture to stir at 0–5°C for 30 minutes , then warm to room temperature (RT) over 30 minutes.

3. Thermal Cyclization

-

Heat the reaction mixture to 75–95°C .

-

Monitoring: Stir for 4–16 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

-

Visual Cue: The reaction typically darkens to a deep red/brown syrup.

-

Endpoint: Disappearance of the acetanilide spot.

-

4. Quenching and Isolation (Hazardous Step)

-

Cooling: Cool the reaction mixture to RT.

-

Hydrolysis: Pour the reaction mass slowly into a beaker containing crushed ice (approx. 10x volume of DMF) with vigorous stirring.

-

Chemistry: This hydrolyzes the intermediate iminium salts to the aldehyde.[1]

-

-

Basification: The solution will be strongly acidic.[1] Adjust pH to ~7–8 using saturated

or-

Note: Avoid strong NaOH if possible, as it can degrade the aldehyde via Cannizzaro side reactions.

-

-

Filtration: The product usually precipitates as a yellow/pale solid. Filter, wash with cold water, and dry.

-

Purification: Recrystallize from Ethanol or Ethyl Acetate.

Part 3: Data & Optimization

Substituent Effects

The electronic nature of the acetanilide ring significantly impacts yield.[9]

| Substituent (R) | Position | Electronic Effect | Approx. Yield | Notes |

| -OMe | para | Strong EDG | 80-90% | Facilitates cyclization (nucleophilic ring). |

| -CH3 | para | Weak EDG | 70-75% | Standard reactivity. |

| -H | - | Neutral | 60-70% | Baseline. |

| -Cl / -Br | para | Weak EWG | 55-65% | Slower reaction; requires longer reflux. |

| -NO2 | para | Strong EWG | <30% | Deactivates ring; difficult cyclization. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarring | Thermal runaway or overheating | Reduce temperature to 75°C; ensure strict <10°C control during |

| Incomplete Reaction | Moisture in DMF | Use anhydrous DMF; moisture destroys the Vilsmeier reagent.[1] |

| No Precipitate | Product protonation | The quinoline nitrogen is basic. Ensure pH is adjusted to >7 during workup to release the free base. |

| Impurity (Formamidine) | Incomplete "Double Vilsmeier" | Increase |

Part 4: Safety Engineering

1. Thermal Runaway (Runaway Index: 5)

The reaction between DMF and

-

Risk: Delayed exotherm at temperatures >100°C.[10]

-

Control: Never heat rapidly. Use a programmed ramp. Keep the reaction below 100°C unless strictly necessary.

2. Quenching Hazards

-

Risk: Hydrolysis of excess

generates massive amounts of -

Control: Always quench into excess ice. Never add water to the reaction mixture. Perform in a high-efficiency fume hood.

3. Chemical Toxicity

-

POCl3: Fatal if inhaled; causes severe skin burns.

-

DMF: Hepatotoxic and teratogenic.

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines, Thienopyridines and Related Fused Pyridines.[7] Tetrahedron Letters, 19(23), 2045–2048. Link

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[7] Part 5. The Synthesis of 2-Chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

-

Rajakumar, P., et al. (2024).[6] Recent Advances in the Vilsmeier-Haack Reaction: A Review. Organic Preparations and Procedures International. (General Reference for modern adaptations).

-

BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline: Protocols and Troubleshooting. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. heteroletters.org [heteroletters.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. mt.com [mt.com]

Solubility and Stability Profiling of 2-Chloro-3,6-diethylquinoline: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of active pharmaceutical intermediates not as a static checklist, but as a dynamic system governed by structural causality. 2-Chloro-3,6-diethylquinoline (CAS: 1031928-03-6) [1] is a highly specialized heterocyclic intermediate. Its behavior in solution is dictated by a delicate balance between the lipophilic bulk of its ethyl substituents and the electrophilic reactivity of its chlorinated aromatic core. This whitepaper provides an in-depth, field-proven guide to mastering the solubility thermodynamics and degradation kinetics of this compound, ensuring robust downstream drug development workflows.

Structural Causality & Physicochemical Profiling

To predict how 2-Chloro-3,6-diethylquinoline will behave in the lab, we must first deconstruct its molecular architecture. Every experimental choice we make is a direct consequence of these three structural pillars:

-

The Quinoline Scaffold: The bicyclic aromatic core provides a rigid, planar structure with a weakly basic nitrogen atom. This nitrogen allows for potential pH-dependent ionization[2].

-

C3 and C6 Ethyl Substituents: The addition of two ethyl chains introduces massive steric bulk and hydrophobic surface area. This disrupts the hydrogen-bonding network of water, imposing a severe entropic penalty for aqueous solvation while drastically increasing the molecule's LogP (lipophilicity).

-

The C2 Chlorine Atom: The electronegative nitrogen atom depletes electron density from the C2 position, rendering it highly electrophilic. The presence of the chlorine atom at this exact position makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3],. Furthermore, its electron-withdrawing nature lowers the pKa of the quinoline nitrogen (making it less basic than unsubstituted quinoline, which has a pKa of ~4.9)[4].

Solubility Thermodynamics & Solvent Selection

Because of the dual ethyl substitutions, the aqueous solubility of 2-Chloro-3,6-diethylquinoline is practically negligible unless heavily protonated or co-solvated[2]. However, the principle of "like dissolves like" dictates excellent solubility in organic solvents due to favorable dispersion forces and dipole-dipole interactions[5].

Table 1: Thermodynamic Solubility Profile (Predicted & Empirical Correlates)

| Solvent System | Polarity Index | Relative Solubility | Mechanistic Rationale |

| Water (pH 7.0) | 9.0 | Practically Insoluble (< 0.01 mg/mL) | High entropic penalty; lack of H-bond donors to interact with the hydrophobic ethyl chains. |

| Aqueous Buffer (pH 2.0) | 9.0 | Slightly Soluble (~0.1 mg/mL) | Partial protonation of the quinoline nitrogen, though blunted by the electron-withdrawing 2-Cl group[2]. |

| Ethanol | 5.2 | Soluble (> 20 mg/mL) | Favorable dipole-dipole interactions and moderate lipophilicity accommodate the core[5]. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble (> 50 mg/mL) | Strong polar aprotic solvation of the polarizable aromatic core; ideal for stock solutions. |

| Toluene | 2.4 | Freely Soluble (> 50 mg/mL) | Excellent dispersion force matching with the C3/C6 ethyl chains. |

Expert Insight: When a single solvent fails, a co-solvent system is highly effective. If your workflow requires an aqueous medium (e.g., biological assays), dissolve the compound in DMSO first, then dilute it into the aqueous buffer, ensuring the final organic concentration remains <1% to prevent precipitation[2],[6].

Stability Kinetics & Degradation Pathways

Understanding the degradation pathways of 2-Chloro-3,6-diethylquinoline is critical for developing stability-indicating assays.

-

Hydrolytic Degradation (SNAr): The C-Cl bond is the molecule's Achilles' heel. Under aqueous basic or strongly acidic conditions, particularly at elevated temperatures, the hydroxide ion attacks the electrophilic C2 position. This forms a transient Meisenheimer complex, followed by the expulsion of the chloride ion to yield 3,6-diethylquinolin-2-ol, which rapidly tautomerizes to the highly stable 3,6-diethylquinolin-2(1H)-one[3],[6],.

-

Photolytic Degradation: Quinoline derivatives are susceptible to UV-induced radical degradation. Exposure to light often results in the formation of colored byproducts (typically turning solutions yellow), necessitating storage in amber glass vials[6].

Fig 1: Nucleophilic aromatic substitution (SNAr) hydrolysis pathway of the 2-chloroquinoline core.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocols are designed with built-in internal controls to ensure data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solvent-shift methods often overestimate solubility due to supersaturation. The shake-flask method guarantees true thermodynamic equilibrium[5].

-

Solid Addition: Add an excess of 2-Chloro-3,6-diethylquinoline solid (~50 mg) to 5 mL of the target solvent in a sealed glass vial.

-

Isothermal Equilibration: Agitate the suspension at a constant 25°C using an isothermal shaker.

-

Self-Validation Sampling: Extract 0.5 mL aliquots at exactly T=24h and T=48h.

-

Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.1 mL to account for non-specific membrane adsorption).

-

Quantification: Dilute the filtrate into the linear range of a pre-validated HPLC-UV method.

-

Self-Validation Check: If the concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed.

-

Fig 2: Self-validating shake-flask workflow for determining thermodynamic solubility.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality: By intentionally stressing the molecule, we can predict its long-term shelf-life and ensure our HPLC method can resolve the parent peak from its degradation products[6].

-

Stock Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

-

Stress Application:

-

Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours.

-

-

Neutralization: Neutralize the acidic and basic samples to pH 7.0 using equimolar NaOH or HCl to halt degradation prior to injection.

-

Quantification & Self-Validation (Mass Balance): Analyze the samples via HPLC-DAD.

-

Self-Validation Check: The sum of the parent peak area and all degradant peak areas (adjusted for relative response factors) must equal 95-105% of the initial unstressed control area. A failure here indicates volatile degradants or secondary degradation pathways[6].

-

References

1.[1] "2-Chloro-3,6-diethylquinoline1031928-03-6,Purity96%BIOBLOCKS", Molbase, 2.[3] "2-Chloroquinoline", Grokipedia, 3 3.[5] "An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents", Benchchem,5 4.[4] "Exposure Data - Styrene, Styrene-7,8-oxide, and Quinoline", NCBI Bookshelf - NIH,4 5.[2] "Overcoming poor solubility of quinoline derivatives in reactions", Benchchem, 2 6.[6] "Technical Support Center: Stability of 2-Chloroquinoline-6-sulfonamide in Aqueous Solutions", Benchchem, 6 7. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs", RSC Advances,

Sources

The Quinoline Scaffold: From Cinchona Bark to Next-Gen Pharmacophores

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in medicinal chemistry. From its naturally occurring origins in Cinchona bark (Quinine) to the synthetic revolution of fluoroquinolones and modern kinase inhibitors, this bicyclic system has evolved into a versatile template for drug discovery. This guide provides a technical deep-dive into the history, synthetic evolution, and structure-activity relationships (SAR) of quinoline therapeutics, designed for researchers requiring actionable insights into scaffold utilization.

Historical Evolution & Therapeutic Trajectory[1][2][3]

The history of quinoline is a timeline of chemical necessity driving biological innovation. It transitions from extraction to total synthesis, and finally to rational drug design.

The Three Epochs of Quinoline Discovery

-

The Alkaloid Era (1600s–1930s): Dominated by Quinine , isolated from Cinchona trees.[1] It remained the sole treatment for malaria for centuries, establishing the quinoline core as a bioactive privilege.

-

The Synthetic Era (1934–1980s): The discovery of Chloroquine (Resochin) by Hans Andersag at Bayer (1934) marked the shift to synthetic 4-aminoquinolines. Serendipitously, the isolation of Nalidixic Acid (1962) during chloroquine synthesis purification led to the discovery of DNA gyrase inhibitors, birthing the Fluoroquinolone antibiotic class (e.g., Ciprofloxacin).

-

The Targeted Era (2000s–Present): Modern medicinal chemistry utilizes the quinoline scaffold for targeted cancer therapies (e.g., Lenvatinib , a VEGFR inhibitor) and novel anti-TB agents like Bedaquiline (a diarylquinoline).

Visualization: The Quinoline Phylogeny

The following diagram illustrates the structural evolution and mechanistic divergence of major quinoline classes.

Figure 1: Evolutionary timeline of quinoline therapeutics, highlighting the divergence from antimalarial agents to broad-spectrum antibiotics and targeted oncology drugs.[2]

Synthetic Methodologies: Classical vs. Modern

To work with quinolines, one must master the construction of the pyridine ring fused to the benzene moiety.

The Skraup Synthesis (Classical)

The Skraup reaction is the foundational method for synthesizing the unfunctionalized quinoline core.[3]

-

Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of aniline and subsequent cyclization/oxidation.[4]

-

Utility: Best for simple, unsubstituted quinolines.

-

Risk: Violent reaction potential; requires moderation (e.g., ferrous sulfate).

The Povarov Reaction (Modern/Novel)

For "novel" discovery, the Povarov reaction (imino-Diels-Alder) is superior due to its multicomponent nature, allowing rapid library generation.

-

Mechanism: Condensation of an aniline, an aldehyde, and an electron-rich olefin.

-

Utility: Creates tetrahydroquinolines which can be oxidized to quinolines; allows simultaneous variation of three positions (C-2, C-3, C-4).

Comparative Synthetic Logic

Figure 2: Mechanistic comparison between the harsh, linear Skraup synthesis and the convergent, modular Povarov reaction used in modern library generation.

Pharmacological Mechanisms & SAR

The biological activity of quinolines is strictly governed by substitution patterns.

Structure-Activity Relationship (SAR) Matrix

| Position | Modification | Effect | Therapeutic Class |

| N-1 | Alkylation (Ethyl/Cyclopropyl) | Essential for potency; controls pharmacokinetics. | Antibacterials (Fluoroquinolones) |

| C-3 | Carboxylic Acid | Critical for DNA Gyrase binding (Mg2+ bridge). | Antibacterials |

| C-4 | Amino group (-NH-) | Essential for pH trapping in parasite food vacuole. | Antimalarials (Chloroquine) |

| C-4 | Ketone (=O) | Part of the DNA binding motif. | Antibacterials |

| C-6 | Fluorine | Increases cell penetration and gyrase affinity (10-100x). | Fluoroquinolones |

| C-7 | Piperazine/Heterocycle | Broadens spectrum (Gram-negative coverage).[1] | Fluoroquinolones |

| C-8 | Methoxy/Halogen | Reduces photosensitivity; improves anaerobe activity. | Moxifloxacin/Gatifloxacin |

Mechanism of Action: Heme Polymerization (Antimalarial)

The "Novel" aspect of quinoline research often revisits this classic mechanism using hybrid molecules to overcome resistance.

-

Target: The malaria parasite digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[5]

-

Process: The parasite crystallizes toxic heme into non-toxic Hemozoin (Biocrystallization).

-

Inhibition: Quinoline drugs bind to the growing face of the hemozoin crystal, capping it. This forces toxic heme accumulation, lysing the parasite.

Experimental Protocols

Protocol A: Modified Skraup Synthesis of Quinoline

A robust, self-validating protocol for synthesizing the core scaffold.

Safety Warning: This reaction is highly exothermic. Acrolein is a potent lachrymator. Perform in a high-efficiency fume hood.

Reagents:

-

Aniline (0.1 mol)

-

Glycerol (0.3 mol)

-

Nitrobenzene (0.1 mol) - Acts as oxidant

-

Concentrated Sulfuric Acid (H2SO4)[4]

-

Ferrous Sulfate (FeSO4) - Moderator

Step-by-Step Workflow:

-

Setup: In a 500mL round-bottom flask equipped with a reflux condenser, add Aniline (9.3 g), Nitrobenzene (12.3 g), and anhydrous Glycerol (30 g).

-

Moderation: Add Ferrous Sulfate (0.5 g) to prevent the reaction from becoming violent ("runaway").

-

Acid Addition: Slowly add conc. H2SO4 (20 mL) dropwise with swirling. Validation: The mixture should become hot; if boiling occurs, stop addition and cool.

-

Reflux: Heat the mixture to gentle reflux using a sand bath or oil bath for 4 hours.

-

Endpoint Check: TLC (Hexane:EtOAc 8:2) should show disappearance of aniline.

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with water (100 mL).

-

Steam distill to remove unreacted nitrobenzene (yellow oil in distillate).

-

-

Isolation:

-

Basify the residue in the flask with 50% NaOH until pH > 10.

-

Steam distill again to collect the Quinoline (colorless oil/emulsion).

-

Extract distillate with ether, dry over MgSO4, and evaporate.

-

-

Purification: Distillation under reduced pressure (bp ~114°C at 17 mmHg).

Protocol B: Heme Polymerization Inhibition Assay (HPIA)

A high-throughput screening assay for novel quinoline antimalarial candidates.

Principle: Measures the ability of a compound to prevent the conversion of Hemin to Hemozoin (β-hematin) in vitro.

Reagents:

Step-by-Step Workflow:

-

Preparation: Prepare a 100 µM Hemin solution in 0.5M Sodium Acetate buffer (pH 5).

-

Dosing: In a 96-well plate, add 100 µL of the Hemin solution.

-

Treatment: Add 2 µL of the test quinoline compound (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM – 100 µM). Include Chloroquine as a positive control.

-

Initiation: Add Tween-20 (final concentration 2 µM) to trigger polymerization.

-

Incubation: Incubate at 37°C for 24 hours.

-

Quantification (The Pyridine-Hemochrome Method):

-

Logic: Hemozoin is insoluble in weak base; free heme is not.

-

Wash the wells with 2.5% SDS in 0.1M NaHCO3 (pH 9.0) to remove free heme.

-

Dissolve the remaining pellet (Hemozoin) in 1M NaOH.

-

Read Absorbance at 405 nm .

-

-

Calculation: Lower absorbance = Higher inhibition (less hemozoin formed).

-

Validation: The Chloroquine control must show <10% Hemozoin formation compared to the negative control (DMSO only).

-

References

-

Andersag, H. (1934). Resochin (Chloroquine) Patent. DE Patent 683692. Bayer AG.

-

Lesher, G. Y., et al. (1962).[8] "Nalidixic acid, a new antibacterial agent for treatment of urinary tract infections."[1][9] Journal of Medicinal Chemistry, 5(5), 1063-1065.

-

Egan, T. J., et al. (1994). "Quinoline antimalarials inhibit the aggregation of haematin." Journal of Inorganic Biochemistry, 53(4), 296-300.

-

Kou, X., et al. (2012). "Povarov reaction: A versatile method for the synthesis of tetrahydroquinolines." Current Organic Synthesis, 9(5), 696-712.

-

Andriole, V. T. (2005). "The Quinolones: Past, Present, and Future." Clinical Infectious Diseases, 41(Supplement_2), S113–S119.

-

Ncokazi, K. K., & Egan, T. J. (2005).[6] "A colorimetric high-throughput β-hematin inhibition screening assay for use in the search for antimalarial compounds."[6] Analytical Biochemistry, 338(2), 306-319.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3,6-diethylquinoline

Executive Summary